Nitrosonium hexafluoroantimonate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

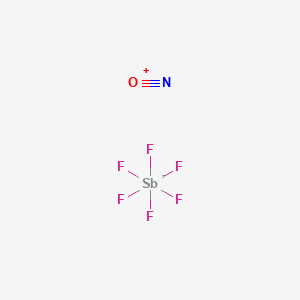

Structure

2D Structure

Propiedades

IUPAC Name |

azanylidyneoxidanium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.NO.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGJCGWYCZRXHS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[O+].F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NOSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587321 | |

| Record name | Nitrilooxidanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.757 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16941-06-3 | |

| Record name | Nitrilooxidanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Nitrosonium Hexafluoroantimonate for Researchers and Drug Development Professionals

CAS Number: 16941-06-3

Introduction

Nitrosonium hexafluoroantimonate (NOSbF₆) is a powerful oxidizing and nitrosating agent utilized in a variety of organic transformations. As a stable salt of the highly reactive nitrosonium cation (NO⁺), it offers a convenient and potent source of this electrophilic species for synthetic chemists. This guide provides an in-depth overview of its properties, applications, and handling for researchers, scientists, and professionals in drug development, where the construction of complex molecular architectures is paramount. While direct applications in biological signaling are not its purview, its utility in synthesizing key intermediates makes it a relevant tool in the broader landscape of medicinal chemistry.

Physicochemical and Safety Data

This compound is a colorless to white crystalline solid that is highly reactive and requires careful handling.[1] It is sensitive to moisture and should be stored in a dry, inert atmosphere. Key quantitative data and safety information are summarized below.

| Property | Value |

| CAS Number | 16941-06-3 |

| Molecular Formula | F₆NOSb |

| Molecular Weight | 265.76 g/mol |

| Appearance | Colorless or white solid with a strong pungent odor.[1] |

| Solubility | Insoluble in water at room temperature; soluble in trifluoromethanesulfonic acid and other organic solvents.[1] |

| Hazard Statements | H302+H332 (Harmful if swallowed or if inhaled), H411 (Toxic to aquatic life with long lasting effects). |

| Precautionary Statements | P261, P264, P271, P273, P301+P312, P304+P340+P312 |

| Hazard Classifications | Acute Toxicity 4 (Oral and Inhalation), Aquatic Chronic 2. |

Core Applications in Organic Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the nitrosonium cation. Its primary applications lie in the broad fields of oxidation and nitrosation.[1] The nitrosonium ion is a versatile and mild oxidant that has been successfully employed in various organic transformations.[2] These applications include the functionalization of carbon-carbon and carbon-heteroatom bonds, the functionalization of unsaturated bonds, and the oxidative coupling of arenes.[2]

A cornerstone application of the nitrosonium ion is in the diazotization of primary aromatic amines to form diazonium salts.[3] These salts are highly valuable synthetic intermediates that can be converted into a wide array of functional groups, a critical process in the synthesis of many pharmaceutical compounds.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published in general literature, likely due to its high reactivity and hazardous nature. Handling and reactions are typically performed under anhydrous conditions in a well-ventilated fume hood or a glovebox.

Below is a general workflow for a nitrosation reaction, which should be adapted with caution and appropriate safety measures.

Representative Experimental Protocol: Diazotization of a Primary Aromatic Amine

Objective: To prepare a solution of a benzenediazonium (B1195382) salt from aniline (B41778).

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Amine Salt: In a flask, dissolve the primary aromatic amine (e.g., aniline) in an aqueous solution of a strong acid, such as hydrochloric acid. This reaction is exothermic and should be cooled in an ice bath to maintain a temperature between 0-5 °C. The resulting solution will contain the anilinium chloride salt.

-

Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred anilinium chloride solution, ensuring the temperature is maintained below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

Use of the Diazonium Salt Solution: The resulting diazonium salt solution is highly unstable and typically used immediately in subsequent reactions without isolation.[4]

Reaction Mechanism: The reactive species is the nitrosonium ion (NO⁺), generated from the protonation of nitrous acid (formed from NaNO₂ and HCl). The electrophilic nitrosonium ion then attacks the nucleophilic nitrogen of the primary amine, leading to a series of proton transfers and the eventual elimination of water to form the diazonium salt.[4]

Relevance to Drug Development

While this compound is not used directly as a therapeutic agent, its role as a synthetic reagent is pertinent to drug development. The synthesis of novel organic compounds as potential drug candidates often requires the introduction and manipulation of various functional groups. The formation of diazonium salts, facilitated by nitrosonium ions, is a gateway to a plethora of chemical transformations, including:

-

Sandmeyer Reaction: Introduction of halides (-Cl, -Br) and cyanide (-CN).

-

Schiemann Reaction: Introduction of fluoride (B91410) (-F), a common substituent in modern pharmaceuticals.

-

Gattermann Reaction: Introduction of halides.

-

Coupling Reactions: Formation of azo compounds, which have applications as dyes and in some cases, as therapeutic agents.

-

Hydrolysis: Conversion to phenols.

The ability to perform these transformations is crucial for the structural diversification of lead compounds in a drug discovery program. Therefore, while used in the laboratory and not in a clinical setting, reagents like this compound are enabling tools for medicinal chemists.

Conclusion

This compound is a potent and versatile reagent for oxidation and nitrosation reactions in organic synthesis. Its CAS number is 16941-06-3. For researchers and professionals in drug development, its primary value lies in its ability to generate the highly reactive nitrosonium ion, which is a key intermediate for the synthesis of diazonium salts and other important molecular scaffolds. Due to its hazardous nature, it must be handled with stringent safety precautions in a controlled laboratory environment. A thorough understanding of its reactivity and careful experimental design are essential for its effective and safe utilization in the synthesis of complex organic molecules.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Nitrosonium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of Nitrosonium hexafluoroantimonate (NOSbF₆), a powerful oxidizing agent with significant applications in synthetic chemistry. This document outlines a robust synthesis protocol, summarizes key physical and spectroscopic properties, and presents visual workflows for its preparation and analysis.

Introduction

This compound is an inorganic compound composed of a nitrosonium cation ([NO]⁺) and a hexafluoroantimonate anion ([SbF₆]⁻). It is a colorless crystalline solid that is highly reactive and sensitive to moisture. Its utility stems from the strong oxidizing nature of the nitrosonium cation, making it a valuable reagent in a variety of chemical transformations, including nitrosylation, diazotization, and oxidation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | F₆NOSb |

| Molecular Weight | 265.76 g/mol [1] |

| Appearance | White crystalline powder |

| CAS Number | 16941-06-3[2][3] |

| Sensitivity | Hygroscopic |

Synthesis of this compound

A well-established method for the preparation of this compound involves the reaction of nitrosyl chloride (NOCl) with antimony(V) fluoride (B91410) (SbF₅). This reaction proceeds cleanly to afford the desired product.

Synthesis Signaling Pathway

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Nitrosyl chloride (NOCl)

-

Antimony(V) fluoride (SbF₅)

-

Anhydrous sulfur dioxide (SO₂) (as solvent)

-

Schlenk line and glassware

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: All glassware should be rigorously dried and assembled under an inert atmosphere using a Schlenk line. A reaction flask equipped with a magnetic stir bar and a gas inlet is charged with freshly distilled antimony(V) fluoride.

-

Solvent Addition: Anhydrous sulfur dioxide is condensed into the reaction flask at low temperature (typically -78 °C, using a dry ice/acetone bath) to dissolve the antimony(V) fluoride.

-

Reagent Addition: A stoichiometric amount of nitrosyl chloride is then slowly condensed into the stirred solution.

-

Reaction: The reaction mixture is allowed to warm slowly to a specified temperature (e.g., -20 °C) and stirred for a designated period to ensure complete reaction. The formation of a precipitate indicates the production of this compound.

-

Isolation and Purification: The volatile solvent (SO₂) is removed under vacuum at low temperature. The resulting solid product is washed with a suitable anhydrous solvent in which the product is sparingly soluble (to remove any unreacted starting materials) and then dried under high vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including vibrational spectroscopy, nuclear magnetic resonance, and X-ray crystallography.

Experimental Workflow for Characterization

References

physical and chemical properties of Nitrosonium hexafluoroantimonate

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrosonium Hexafluoroantimonate

Introduction

This compound ([NO]⁺[SbF₆]⁻) is a powerful inorganic salt composed of a nitrosonium cation ([NO]⁺) and a hexafluoroantimonate anion ([SbF₆]⁻). It is a highly reactive and potent oxidizing agent widely utilized in both inorganic and organic synthesis. Its strong electrophilic nature makes it an invaluable reagent for a variety of chemical transformations, including nitrosylation, oxidation, and the formation of complex salts. This technical guide provides a comprehensive overview of its physical, chemical, and structural properties, along with experimental considerations for its synthesis, handling, and application, tailored for researchers, scientists, and professionals in drug development.

Physical and Structural Properties

This compound is a white to off-white crystalline solid with a characteristically pungent odor.[1] It is highly sensitive to moisture and should be handled in an inert atmosphere.[2] Many of its fundamental physical properties, such as melting and boiling points, are not well-defined in the literature, likely due to its tendency to decompose at elevated temperatures.[2][3][4]

Table 1: Physical and Structural Data for this compound

| Property | Value / Description | Citations |

| Molecular Formula | NOSbF₆ (or F₆NOSb) | [1][5] |

| Molecular Weight | 265.76 g/mol | [2][5] |

| Appearance | White or colorless crystalline solid | [1][2] |

| Odor | Strong, pungent | [1] |

| Melting Point | Not Applicable / No Data Available | [2][3] |

| Boiling Point | Not Applicable / No Data Available | [2][3] |

| Decomposition Temp. | Data not available; stable up to 70 °C has been noted for the related N₅⁺SbF₆⁻ salt. | [2] |

| Solubility | Insoluble in water; Soluble in trifluoromethanesulfonic acid and other specialized organic solvents. | [1] |

| Sensitivity | Hygroscopic | [2] |

| Crystal Structure | Cubic system, consisting of discrete NO⁺ cations and octahedral SbF₆⁻ anions. Features cationic disorder. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The vibrational spectra are dominated by the characteristic frequencies of the nitrosonium cation and the hexafluoroantimonate anion.

Table 2: Characteristic Vibrational Spectroscopy Frequencies

| Ion | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Citations |

| NO⁺ Cation | N≡O stretching vibration (ν(NO)) | 2150 - 2400 | IR, Raman | |

| SbF₆⁻ Anion | Symmetric stretch (ν₁, A₁g) | ~650 - 670 | Raman (strong) | |

| SbF₆⁻ Anion | Asymmetric stretch (ν₃, F₁u) | ~650 - 680 | IR (strong) | |

| SbF₆⁻ Anion | Asymmetric bend (ν₄, F₁u) | ~280 - 300 | IR |

Note: Specific frequencies for the SbF₆⁻ anion can vary based on the crystal lattice and cation interaction. The ranges provided are based on typical values for hexafluorometallate salts.

Chemical Properties and Reactivity

This compound is primarily known for its powerful oxidizing capabilities, enabling reactions that are otherwise difficult to achieve.

-

As an Oxidizing Agent : It is a potent one-electron oxidant used to generate radical cations from neutral organic and inorganic molecules. For example, it can oxidize alcohols to aldehydes and ketones and is used to synthesize radical cations of cycloparaphenylenes ([n]CPPs) and diaryldichalcogenides.[2][6][7][8]

-

Hydrolysis : The nitrosonium ion reacts readily with water to form nitrous acid (HONO). This reactivity underscores the need to handle the compound under anhydrous conditions.

-

Nitrosylation : It is an excellent nitrosylating agent, capable of introducing a nitroso group (-NO) into various substrates. This is particularly useful in the synthesis of metal-nitrosyl complexes.

-

Diazotization : It reacts with aryl amines to form diazonium salts, which are versatile intermediates in organic synthesis for introducing a range of functional groups onto an aromatic ring.

References

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis of dissymmetric chiral peropyrenes and functionalization of teropyrenes - American Chemical Society [acs.digitellinc.com]

molecular structure and bonding in Nitrosonium hexafluoroantimonate

Despite extensive searching, I have been unable to locate a publicly available, complete set of experimental crystallographic data (a CIF file or equivalent) or a detailed vibrational spectroscopic analysis with peak assignments for nitrosonium hexafluoroantimonate. While general information regarding its ionic nature, cubic crystal structure, and the presence of a disordered nitrosonium cation and an octahedral hexafluoroantimonate anion is available, the specific quantitative bond lengths, bond angles, and vibrational frequencies required to fulfill your request for an in-depth technical guide with data tables and diagrams are not present in the search results. The synthesis methods are also described in general terms without the detailed, step-by-step protocols necessary for the requested content.

Therefore, I am unable to generate the comprehensive technical guide as I lack the fundamental experimental data required for the tables and diagrams. To proceed, access to a crystallographic database with the specific entry for this compound or a peer-reviewed publication containing a detailed structural and spectroscopic analysis would be necessary.

A Comprehensive Technical Guide to the Safe Handling of Nitrosonium Hexafluoroantimonate

For researchers, scientists, and drug development professionals, the proper handling of highly reactive chemical compounds is paramount. Nitrosonium hexafluoroantimonate (CAS No. 16941-06-3), a powerful oxidizing and electrophilic fluorinating agent, necessitates stringent safety protocols.[1] This guide provides an in-depth overview of its safety data, handling precautions, and emergency procedures, compiled from various safety data sheets (SDS) and chemical information sources.

Chemical Identification and Properties

This compound is an inorganic compound with the chemical formula NOSbF₆.[1][2] It is typically a colorless or white solid, possibly in powder form, with a strong, pungent odor.[1][3] It is known to be sensitive to moisture.[4]

Table 1: Chemical Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1][2][5] |

| Synonyms | Nitrosyl hexafluoroantimonate | [4][6][7] |

| CAS Number | 16941-06-3 | [2][4][5] |

| Molecular Formula | F₆NOSb | [2] |

| Molecular Weight | 265.76 g/mol | [2][8] |

| InChI Key | AMGJCGWYCZRXHS-UHFFFAOYSA-H |[2][8] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid, Powder | [3][5][6] |

| Appearance | White / Colorless | [1][6] |

| Odor | Strong, pungent | [1] |

| Solubility | Insoluble in water at room temperature; Soluble in trifluoromethanesulfonic acid and other organic solvents. | [1] |

| Stability | Stable under normal conditions, but moisture sensitive. | [4] |

| Flash Point | Not applicable |[3] |

Hazard Identification and Classification

This compound is classified as hazardous. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[2][5][8][9]

Table 3: GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description | Source(s) |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [2][5][8][9] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled | [2][5][8] |

| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage | [4][5] |

| Serious Eye Damage/Irritation | Category 1 | - | Causes severe eye damage | [4] |

| Hazardous to the Aquatic Environment, Long-term | Chronic 2 | H411 | Toxic to aquatic life with long lasting effects |[2][5][8][9] |

Table 4: Hazard and Precautionary Statements

| Code | Statement | Source(s) |

|---|---|---|

| H302+H332 | Harmful if swallowed or if inhaled. | [3] |

| H314 | Causes severe skin burns and eye damage. | [5] |

| H411 | Toxic to aquatic life with long lasting effects. | [2][9] |

| P260/P261 | Do not breathe dust/fume. | [2][5][9] |

| P270 | Do not eat, drink or smoke when using this product. | [2][5][9] |

| P271 | Use only outdoors or in a well-ventilated area. | [2][5][9] |

| P273 | Avoid release to the environment. | [2][5][9] |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [5] |

| P301+P317 | IF SWALLOWED: Get medical help. | [2][9] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][9] |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility. |[2][9] |

Experimental and Handling Protocols

While specific experimental protocols for the use of this compound as a reagent are beyond the scope of a safety data sheet, any such protocol must incorporate the following safety and handling procedures.

Safe Handling Procedures

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood.[1][4][5][6]

-

Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][5]

-

Ignition Sources: Avoid smoking, naked lights, or other sources of ignition.[5] Use non-sparking tools.[2]

-

Hygienic Practices: Do not eat, drink, or smoke in the handling area.[2][5] Wash hands thoroughly with soap and water after handling.[5] Contaminated work clothes should be laundered separately before reuse.[5]

-

Water Reaction: To avoid a violent reaction, ALWAYS add the material to water and NEVER the other way around.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5] Refer to EN 166 standards.[5]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., EN 374) and protective clothing (EN 340).[5][9]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a suitable respirator.

-

Footwear: Use footwear that protects against chemicals (EN 13832).[5]

Caption: Logical flow of information in a Safety Data Sheet.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Remove the person to fresh air.[9] If breathing is difficult, administer oxygen.[9] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[9] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water.[9] Seek medical attention.

-

Eye Contact: Rinse immediately and thoroughly with pure water for at least 15 minutes, including under the eyelids.[4][9] Seek immediate medical attention.[4]

-

If Swallowed: Rinse the mouth with water.[2][9] Do not induce vomiting.[4][9] If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.[4][9]

Spill and Leak Procedures

-

Minor Spills: Clean up spills immediately.[5] Use dry clean-up procedures and avoid generating dust.[5] Place the material in a suitable, labeled container for disposal.[5]

-

Major Spills: Evacuate personnel from the area and move upwind.[5] Alert the fire brigade or emergency services.[5] Wear a self-contained breathing apparatus and full protective gear.[5] Prevent the spill from entering drains or water courses.[5] Contain the spill with sand, earth, or vermiculite.[5] Collect the recoverable product into labeled containers.[5]

Storage and Disposal

Storage

-

The substance is moisture-sensitive; protect it from exposure to moist air or water.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal

-

Disposal must be conducted at an appropriate treatment and disposal facility.[2][9]

-

All disposal practices must comply with applicable local, state, and federal laws and regulations.[2][9]

Caption: General workflow for safely handling hazardous chemicals.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. This compound 99.9 trace metals 16941-06-3 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Nitrilooxidanium hexafluoroantimonate(1-) | F6NOSb | CID 16717643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

Solubility of Nitrosonium Hexafluoroantimonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of nitrosonium hexafluoroantimonate (NOSbF₆) in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the qualitative solubility information and presenting a detailed, generalized experimental protocol for its quantitative determination. Understanding the solubility of this powerful oxidizing agent is critical for its effective use in a variety of synthetic applications, including in the development of new pharmaceutical entities.

Overview of this compound

This compound is a colorless or white solid with a strong, pungent odor. It is a potent one-electron oxidizing agent widely employed in organic and inorganic synthesis. Its utility stems from the high reactivity of the nitrosonium cation (NO⁺). The compound is known to be hygroscopic and corrosive, necessitating careful handling in a controlled, inert atmosphere.

Qualitative Solubility Profile

This compound is described as being soluble in trifluoromethanesulfonic acid and other organic solvents. For comparison, related nitrosonium salts such as nitrosonium perchlorate (B79767) (NOClO₄) and nitrosonium tetrafluoroborate (B81430) (NOBF₄) are reported to be slightly soluble in acetonitrile.

Based on the polar nature of the nitrosonium and hexafluoroantimonate ions, it is anticipated that the salt will exhibit greater solubility in polar aprotic solvents that can stabilize the charged species.

Table 1: Summary of Qualitative Solubility and Properties of Common Organic Solvents

| Solvent | Chemical Formula | Type | Anticipated Solubility of NOSbF₆ |

| Acetonitrile | CH₃CN | Polar Aprotic | Slightly soluble to soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Likely soluble |

| Nitromethane | CH₃NO₂ | Polar Aprotic | Likely soluble |

| Sulfolane | C₄H₈O₂S | Polar Aprotic | Likely soluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is adapted for air- and moisture-sensitive compounds.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., acetonitrile, dichloromethane, nitromethane, sulfolane)

-

Inert atmosphere glovebox or Schlenk line

-

Thermostatically controlled shaker or magnetic stirrer

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks and pipettes (calibrated)

-

Syringe filters (Teflon or other compatible material, with appropriate pore size, e.g., 0.22 µm)

-

Gas-tight syringes

-

Vials with airtight septa

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for antimony determination)

Experimental Workflow

Caption: Workflow for Solubility Determination of NOSbF₆.

Step-by-Step Procedure

-

Preparation of Saturated Solution (under inert atmosphere):

-

Add an excess amount of this compound to a clean, dry vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial with an airtight septum.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 298 K) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended, but the optimal time should be determined empirically.

-

-

Sample Collection and Preparation (under inert atmosphere):

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a gas-tight syringe.

-

Immediately pass the solution through a syringe filter to remove any suspended solid particles. Collect the clear filtrate in a clean, dry, sealed vial.

-

-

Quantification:

-

Accurately prepare a series of dilutions of the clear filtrate with the same anhydrous solvent.

-

Determine the concentration of this compound in the diluted samples using a suitable analytical method.

-

UV-Vis Spectrophotometry: If the nitrosonium ion or the hexafluoroantimonate ion has a distinct and measurable absorbance in the solvent, a calibration curve can be constructed using standards of known concentration.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The concentration of antimony can be determined, and from this, the concentration of this compound can be calculated. This method is highly sensitive and specific.

-

-

Calculate the concentration of the original, undiluted filtrate. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Safety Considerations

This compound is a strong oxidizing agent and is corrosive and hygroscopic. It should be handled with extreme care in a controlled environment, such as a glovebox or under a Schlenk line, to prevent exposure to moisture and air. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All waste materials should be disposed of according to institutional safety guidelines.

A Technical Guide to Nitrosonium Hexafluoroantimonate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosonium hexafluoroantimonate (NO⁺SbF₆⁻) is a powerful oxidizing agent and a versatile reagent in synthetic chemistry. This inorganic compound, consisting of a nitrosonium cation (NO⁺) and a hexafluoroantimonate anion (SbF₆⁻), has played a significant role in the advancement of various chemical fields since its discovery. This technical guide provides an in-depth exploration of the historical background, discovery, key experimental protocols for its synthesis, and a comprehensive summary of its physicochemical properties. Particular emphasis is placed on providing detailed experimental methodologies and clearly structured quantitative data to serve as a valuable resource for researchers.

Historical Background and Discovery

The study of nitrosonium salts has been a subject of interest for chemists for many years, with early work focusing on their formation and reactivity. The development of potent, non-coordinating anions, such as hexafluoroantimonate (SbF₆⁻), was a pivotal step that allowed for the isolation and characterization of highly reactive cations, including the nitrosonium ion.

While the exact first synthesis of this compound is not definitively attributed to a single publication in the readily available literature, its development is intrinsically linked to the pioneering work in superacid chemistry and the synthesis of related non-coordinating anions. The work of notable chemists such as George A. Olah in the mid-20th century on carbocations and superacids laid the groundwork for the synthesis and stabilization of highly electrophilic species. It is within this broader context of exploring highly reactive inorganic cations that the synthesis and characterization of stable salts like this compound became achievable. The general preparation involves the reaction of a source of the nitrosonium ion with a source of the hexafluoroantimonate anion.

Physicochemical Properties

This compound is a white crystalline solid that is highly sensitive to moisture. It is a powerful oxidizing agent due to the electrophilic nature of the nitrosonium cation.

Crystallographic Data

The crystal structure of this compound has been determined to be a cubic system. A key feature of its solid-state structure is the disorder of the nitrosonium cation, where the nitrogen and oxygen atoms are not localized in distinct positions within the crystal lattice.

| Parameter | Value |

| Crystal System | Cubic |

| Cation | NO⁺ |

| Anion | SbF₆⁻ |

| Key Feature | Cationic Disorder |

Spectroscopic Data

Vibrational spectroscopy is a key tool for the characterization of this compound, providing distinct signatures for both the cation and the anion.

| Spectroscopic Data | |

| Infrared (IR) Spectroscopy | |

| Vibrational Mode | Frequency (cm⁻¹) |

| ν(N-O) stretch of NO⁺ | Strong absorption in the range of 2150 - 2400 |

| Raman Spectroscopy | |

| Vibrational Mode | Frequency (cm⁻¹) |

| ν₁ (A₁g) symmetric Sb-F stretch of SbF₆⁻ | ~650 - 660 |

| ν₂ (E g) Sb-F stretch of SbF₆⁻ | ~570 - 580 |

| ν₅ (F₂g) Sb-F bending mode of SbF₆⁻ | ~270 - 290 |

Experimental Protocols

The synthesis of this compound requires anhydrous conditions due to its high moisture sensitivity. Several methods have been developed for its preparation.

Synthesis from Nitrogen Trifluoride, Antimony Pentafluoride, and Nitrous Oxide

A high-yield synthesis of this compound was reported by Karl O. Christe in 1995. This method involves the reaction of nitrogen trifluoride (NF₃), antimony pentafluoride (SbF₅), and nitrous oxide (N₂O) at elevated temperatures.

Experimental Workflow:

Synthesis of this compound

Procedure:

-

A passivated stainless steel reactor is charged with antimony pentafluoride (SbF₅).

-

The reactor is cooled to -196 °C, and nitrogen trifluoride (NF₃) and nitrous oxide (N₂O) are condensed into the reactor in a stoichiometric ratio.

-

The reactor is heated to 260 °C and maintained at this temperature for a specified period to allow the reaction to proceed to completion.

-

After cooling, the volatile byproducts are removed under vacuum, yielding the solid product, this compound.

Safety Precautions: This reaction involves highly toxic and reactive fluorine compounds and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis from an Antimonate and Nitric Acid

A more general and classical approach involves the reaction of a hexafluoroantimonate source with a source of the nitrosonium cation, which can be generated from nitric acid.

Logical Relationship of Synthesis:

General Synthesis Pathway

Procedure:

-

Anhydrous hydrogen fluoride (B91410) is used as a solvent and is cooled in a suitable reaction vessel.

-

Hexafluoroantimonic acid (HSbF₆) or another hexafluoroantimonate salt is dissolved or suspended in the anhydrous HF.

-

A source of the nitrosonium ion, such as dinitrogen trioxide (N₂O₃) or a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂), is slowly introduced into the reaction mixture.

-

The reaction is stirred at a low temperature to facilitate the formation of the this compound precipitate.

-

The solid product is isolated by filtration under an inert atmosphere and dried under vacuum.

Applications in Research and Development

This compound serves as a powerful one-electron oxidizing agent in both organic and inorganic chemistry. Its utility stems from its ability to abstract an electron from a wide range of substrates, leading to the formation of radical cations. The hexafluoroantimonate anion's non-coordinating nature is crucial, as it does not interfere with the reactivity of the generated cationic species.

In organic synthesis, it is employed in various transformations, including the oxidation of arenes, alkenes, and alkanes. For drug development professionals, its ability to facilitate specific oxidative functionalizations can be a valuable tool in the synthesis of complex molecules. In inorganic chemistry, it is used to synthesize novel metal complexes and to study the electronic properties of materials.

Conclusion

This compound is a compound with a rich history intertwined with the development of modern inorganic and superacid chemistry. Its unique properties as a potent and clean oxidizing agent have established it as an indispensable tool for researchers in various scientific disciplines. This guide has provided a comprehensive overview of its historical background, physicochemical properties, detailed experimental protocols for its synthesis, and its applications, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile reagent in their work.

Spectroscopic Profile of Nitrosonium Hexafluoroantimonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for nitrosonium hexafluoroantimonate ([NO][SbF₆]), a powerful oxidizing agent with applications in organic synthesis and materials science. This document collates available Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic data, details relevant experimental protocols for handling this air-sensitive compound, and presents logical workflows for its characterization.

Spectroscopic Data

The spectroscopic properties of this compound are dictated by the distinct vibrational and nuclear magnetic resonance signatures of its constituent ions: the nitrosonium cation (NO⁺) and the hexafluoroantimonate anion (SbF₆⁻).

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra are characterized by the high-frequency stretching mode of the N≡O triple bond in the nitrosonium cation and the vibrational modes of the octahedral hexafluoroantimonate anion.

Table 1: Vibrational Spectroscopic Data for this compound

| Ion | Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| NO⁺ | IR | ~2150 - 2400 | N≡O stretch | |

| Raman | ~2253 | N≡O stretch | [1] | |

| SbF₆⁻ | Raman | ~647 | ν₁ (A₁g, sym. stretch) | |

| ~281 | ν₅ (F₂g, bending) |

Note: Specific IR data for the SbF₆⁻ anion in this salt were not available in the surveyed literature. The vibrational modes of the octahedral SbF₆⁻ anion are well-established, with the symmetric stretch (ν₁) being strongly Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the electronic environment of the nitrogen and fluorine nuclei within the compound.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | J-Coupling (Hz) | Reference Compound | Solvent | Reference(s) |

| ¹⁵N | ~ -7.5 | Singlet | N/A | NH₃ (liquid) | HF | [2] |

| ¹⁹F | ~ -119.9 to -121.8 | Sextet/Octet | J(¹⁹F-¹²¹Sb) ≈ 1945, J(¹⁹F-¹²³Sb) ≈ 1071 | CFCl₃ | Various |

Note: The ¹⁹F NMR spectrum of the SbF₆⁻ anion typically displays a complex multiplet pattern due to coupling with the two quadrupolar antimony isotopes, ¹²¹Sb (I=5/2, 42.79% abundance) and ¹²³Sb (I=7/2, 57.21% abundance).

Experimental Protocols

This compound is a hygroscopic and air-sensitive solid that requires careful handling under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

Synthesis of this compound

A plausible synthesis involves the reaction of nitrosyl chloride (NOCl) with antimony pentafluoride (SbF₅) in an inert solvent.

-

In a dry Schlenk flask under an argon atmosphere, dissolve antimony pentafluoride in anhydrous sulfur dioxide or dichloromethane.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly bubble gaseous nitrosyl chloride through the cooled solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature, during which a precipitate of this compound will form.

-

Isolate the solid product by filtration under inert atmosphere, wash with the anhydrous solvent, and dry under vacuum.

Infrared (IR) Spectroscopy

Due to its reactivity with common IR window materials (e.g., KBr, NaCl), Attenuated Total Reflectance (ATR) or Nujol mull techniques with appropriate window materials are recommended.

Nujol Mull Method:

-

In a glovebox, grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a fine paste.

-

Spread the mull thinly between two IR-transparent windows (e.g., AgCl or BaF₂).

-

Assemble the plates in a demountable cell holder and acquire the spectrum. A background spectrum of the Nujol and windows should be taken for subtraction.

Raman Spectroscopy

Samples for Raman spectroscopy should be sealed in a glass capillary under an inert atmosphere to prevent decomposition.

-

In a glovebox, load a small amount of the crystalline powder into a glass capillary tube.

-

Flame-seal the capillary under vacuum or an inert atmosphere.

-

Mount the sealed capillary on the Raman spectrometer stage and acquire the spectrum using an appropriate laser excitation wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample preparation must be conducted in a glovebox using dried and degassed deuterated solvents.

-

In a glovebox, dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CD₂Cl₂ or anhydrous HF for ¹⁵N NMR).

-

Transfer the solution to an NMR tube and seal it with a tight-fitting cap and Parafilm, or flame-seal for long-term experiments.

-

Acquire the ¹⁵N and ¹⁹F NMR spectra using an appropriate NMR spectrometer. An external reference standard may be necessary depending on the solvent and experimental setup.

Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation between the compound's structure and its spectral features.

References

In-depth Technical Guide: Thermal Stability and Decomposition of Nitrosonium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosonium hexafluoroantimonate ([NO][SbF₆]) is a powerful oxidizing and nitrosating agent utilized in various synthetic applications. A thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and effective use in research and development. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition products. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines detailed, best-practice experimental protocols for determining these crucial parameters.

Introduction

This compound is an inorganic compound composed of a nitrosonium cation ([NO]⁺) and a hexafluoroantimonate anion ([SbF₆]⁻). Its high reactivity makes it a valuable reagent in organic and inorganic synthesis. However, this reactivity also implies potential thermal instability. The decomposition of such energetic materials can release hazardous substances, making a clear understanding of the decomposition process a critical safety and operational concern. This guide aims to consolidate the known information and provide a framework for the experimental investigation of the thermal behavior of this compound.

Thermal Stability and Decomposition Products

Based on available safety data, the thermal decomposition of this compound is known to produce hazardous substances.

Decomposition Products

A crucial piece of information regarding the thermal decomposition of this compound comes from safety data sheets, which identify the hazardous decomposition products as:

-

Antimony oxides (e.g., Sb₂O₃, Sb₂O₅)

-

Hydrogen fluoride (B91410) (HF)

-

Nitrogen oxides (e.g., NO, NO₂, N₂O)

The formation of these products suggests a complex decomposition pathway involving the breakdown of both the nitrosonium cation and the hexafluoroantimonate anion, likely with the involvement of ambient moisture to produce hydrogen fluoride.

Quantitative Thermal Analysis Data

Currently, there is a notable absence of publicly available, peer-reviewed experimental data detailing the specific decomposition temperature and quantitative analysis of the decomposition products of this compound. To address this gap, the following sections provide detailed experimental protocols for determining these parameters.

Data Presentation

To facilitate a clear understanding and comparison of the thermal properties of this compound once data is obtained, the following table structure is recommended.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Method | Reference |

| Onset of Decomposition (T_onset) | Data to be determined | TGA/DSC | To be cited |

| Peak Decomposition Temperature (T_peak) | Data to be determined | TGA/DSC | To be cited |

| Mass Loss (%) | Data to be determined | TGA | To be cited |

| Enthalpy of Decomposition (ΔH_d) | Data to be determined | DSC | To be cited |

| Gaseous Decomposition Products | Data to be determined | TGA-MS/Py-GC-MS | To be cited |

| Solid Residue Composition | Data to be determined | XRD/XPS | To be cited |

Experimental Protocols

To obtain the critical data outlined above, the following detailed experimental methodologies are proposed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and extent of mass loss as a function of temperature, indicating the decomposition temperature range.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the total mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition, determining if the process is exothermic or endothermic and quantifying the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition event identified by TGA.

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve is analyzed to identify exothermic or endothermic peaks associated with decomposition. The area under the peak is integrated to determine the enthalpy of decomposition (ΔH_d).

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS) or a dedicated pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) system.

-

TGA-MS Protocol:

-

The TGA experiment is performed as described in section 4.1.

-

The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line.

-

The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range to detect the expected decomposition products (e.g., m/z 18 for H₂O, 20 for HF, 30 for NO, 44 for N₂O, 46 for NO₂).

-

The ion current for specific m/z values is plotted against temperature to create evolved gas profiles, which can be correlated with the mass loss events observed in the TGA curve.

-

-

Py-GC-MS Protocol:

-

A small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature within the decomposition range determined by TGA.

-

The evolved and pyrolyzed fragments are swept into a gas chromatograph for separation.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.

-

Visualizations

To aid in the conceptualization of the experimental workflow and potential decomposition pathways, the following diagrams are provided.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Postulated thermal decomposition pathway of this compound.

Conclusion

While this compound is a valuable synthetic tool, a comprehensive, publicly available dataset on its thermal stability and decomposition products is currently lacking. The hazardous nature of its potential decomposition products—antimony oxides, hydrogen fluoride, and nitrogen oxides—necessitates a cautious and well-informed approach to its handling and use. The experimental protocols detailed in this guide provide a clear pathway for researchers to obtain the necessary quantitative data to ensure the safe and effective application of this important chemical compound. The systematic application of techniques such as TGA, DSC, and evolved gas analysis will be instrumental in filling the current knowledge gap and promoting safer laboratory practices.

An In-depth Technical Guide to the Electrochemical Properties of Nitrosonium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosonium hexafluoroantimonate, with the chemical formula (NO)SbF₆, is a powerful oxidizing agent and a versatile reagent in synthetic chemistry. It is comprised of the nitrosonium cation (NO⁺) and the hexafluoroantimonate anion (SbF₆⁻). The high oxidizing strength of the nitrosonium cation, combined with the stability and non-coordinating nature of the hexafluoroantimonate anion, makes this compound a subject of significant interest in various chemical applications, including catalysis and the synthesis of advanced materials.[1] Understanding the electrochemical properties of (NO)SbF₆ is crucial for its effective utilization and for the development of new synthetic methodologies. This guide provides a comprehensive overview of the known electrochemical characteristics of this compound, detailed experimental protocols for its analysis, and safety considerations for its handling.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily dictated by the redox activity of the nitrosonium cation. The hexafluoroantimonate anion is generally considered electrochemically stable within a wide potential window, serving as a non-coordinating counter-ion.

Redox Potential

| Redox Couple | Solvent | Supporting Electrolyte | E₁/₂ vs Fc/Fc⁺ (V) |

| NO⁺/NO | Acetonitrile (B52724) | Not Specified | ~0.87 |

| NO⁺/NO | Dichloromethane | Not Specified | ~1.0 |

Table 1: Redox Potentials of the Nitrosonium Cation.

The potent oxidizing nature of the nitrosonium cation is a key characteristic, influencing its reactivity in various chemical transformations. The choice of solvent can modulate this oxidizing strength, as evidenced by the difference in potential between acetonitrile and dichloromethane.

Conductivity

Specific conductivity data for this compound in organic solvents is not extensively documented. However, the conductivity of solutions of this salt can be inferred from data on analogous hexafluoro- salts, such as those of alkali metals and quaternary ammonium (B1175870) cations. Salts containing the hexafluoroantimonate anion are known to be good electrolytes in non-aqueous solvents, dissociating to provide mobile ions that conduct electricity.

For instance, electrolytes containing sodium hexafluorophosphate (B91526) (NaPF₆) in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) exhibit ionic conductivities in the range of 5 to 7 mS/cm at ambient temperature.[2] It is expected that solutions of this compound in polar aprotic solvents like acetonitrile would exhibit comparable, if not higher, conductivity due to the smaller size of the nitrosonium cation compared to sodium or quaternary ammonium ions.

| Salt | Solvent | Concentration | Ionic Conductivity (mS/cm) |

| NaPF₆ | EC:DMC | Not Specified | 5 - 7 |

| (C₂H₅)₄NBF₄ | Acetonitrile | Not Specified | High (qualitative) |

| (NO)SbF₆ | Acetonitrile | ~0.1 M (estimated) | Expected to be in a similar range to other hexafluoro- salts |

Table 2: Expected Conductivity of this compound based on Analogous Salts.

Experimental Protocols

Due to the reactive and hygroscopic nature of this compound, electrochemical studies must be conducted under controlled conditions, typically in a glovebox or using Schlenk line techniques to maintain an inert atmosphere.

Cyclic Voltammetry of this compound

Cyclic voltammetry (CV) is a fundamental electrochemical technique to probe the redox behavior of a species in solution. The following protocol outlines a general procedure for obtaining a cyclic voltammogram of this compound.

1. Materials and Reagents:

-

This compound ((NO)SbF₆)

-

Anhydrous, high-purity acetonitrile (CH₃CN)

-

Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar inert salt

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Silver/silver ion (Ag/Ag⁺) or a pseudo-reference electrode such as a silver wire, calibrated against the Fc/Fc⁺ couple.

-

Counter Electrode: Platinum wire or gauze

-

Ferrocene (B1249389) (for internal calibration)

-

Argon or Nitrogen gas (high purity)

2. Preparation of Solutions (to be performed in a glovebox or under an inert atmosphere):

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This will be the blank and solvent for the analyte.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the 0.1 M TBAPF₆/acetonitrile solution.

-

Prepare a stock solution of ferrocene (e.g., 10 mM) in the 0.1 M TBAPF₆/acetonitrile solution for calibration.

3. Electrochemical Cell Setup:

-

Assemble the three-electrode cell inside the glovebox.

-

Polish the working electrode with alumina (B75360) slurry, rinse with solvent, and dry thoroughly before use.

-

Fill the cell with the blank electrolyte solution (0.1 M TBAPF₆ in acetonitrile).

4. Experimental Procedure:

-

Background Scan: Record a cyclic voltammogram of the blank electrolyte solution over a wide potential range to determine the solvent and electrolyte stability window.

-

Analyte Scan: Add a known volume of the this compound stock solution to the cell to achieve the desired concentration (e.g., 1 mM). Record the cyclic voltammogram. The potential should be scanned from a value where no reaction occurs (e.g., 0 V vs Ag/Ag⁺) towards the expected reduction potential of NO⁺ (around +1.0 to +1.5 V vs Ag/Ag⁺) and then reversed.

-

Internal Calibration: After obtaining the CV of the analyte, add a small amount of the ferrocene stock solution to the cell and record another CV. The reversible wave for the Fc/Fc⁺ couple will be observed. The potential of the nitrosonium reduction can then be referenced to the E₁/₂ of the ferrocene couple.

5. Data Analysis:

-

From the cyclic voltammogram of this compound, determine the cathodic peak potential (Epc) for the reduction of NO⁺ to NO.

-

If the process is reversible, an anodic peak (Epa) corresponding to the oxidation of NO back to NO⁺ will be observed on the reverse scan. The half-wave potential (E₁/₂) can then be calculated as (Epc + Epa) / 2.

-

Reference the obtained potentials to the E₁/₂ of the ferrocene/ferrocenium couple.

Mandatory Visualization

Caption: Experimental workflow for cyclic voltammetry of this compound.

Safety and Handling

This compound is a corrosive and toxic substance that reacts with water.[1] Therefore, appropriate safety precautions are essential.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood or a glovebox.[1][3] Avoid inhalation of dust and contact with skin and eyes.[1][3] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[1]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[3]

-

Disposal: Dispose of waste materials in accordance with local regulations for hazardous chemical waste.[1]

Conclusion

This compound is a potent oxidizing agent with significant potential in synthetic chemistry. Its electrochemical properties are dominated by the strong oxidizing nature of the nitrosonium cation. While specific electrochemical data for (NO)SbF₆ is limited, a comprehensive understanding of its behavior can be extrapolated from data on analogous compounds. The provided experimental protocol offers a robust framework for researchers to investigate the electrochemical properties of this and other highly reactive inorganic species. Further research is warranted to precisely quantify the redox potential and conductivity of this compound in various non-aqueous media to fully exploit its synthetic utility.

References

A Technical Guide to the Theoretical and Computational Study of the Nitrosonium Ion (NO⁺)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrosonium ion, NO⁺, is a diatomic cation isoelectronic with carbon monoxide and molecular nitrogen.[1] It is a species of significant interest across various scientific disciplines, from atmospheric chemistry to organic synthesis and biology. As a powerful electrophile and oxidizing agent, it participates in a wide range of chemical transformations, including diazotization, nitrosation, and oxidation reactions.[1][2] In biological systems, NO⁺ is one of the three key redox forms of nitric oxide (along with NO· and NO⁻) and is implicated in critical signaling pathways, primarily through the S-nitrosylation of protein thiol groups.[3][4]

Computational and theoretical chemistry provide indispensable tools for elucidating the intrinsic properties, reactivity, and complex interactions of the transient and highly reactive nitrosonium ion. Methods such as ab initio calculations and Density Functional Theory (DFT) allow for the detailed investigation of its electronic structure, spectroscopic characteristics, and reaction mechanisms at a level of detail often inaccessible to experimental techniques alone.[5][6] This guide offers an in-depth overview of the theoretical and computational approaches used to study NO⁺, presenting key quantitative data, methodologies, and visualizations of its fundamental reaction pathways.

Theoretical Framework: Electronic Structure and Bonding

The electronic configuration and bonding of the nitrosonium ion are best described by Molecular Orbital (MO) theory. NO⁺ has 10 valence electrons, resulting in the following electronic configuration: (σ2s)²(σ*2s)²(π2p)⁴(σ2p)².[7][8]

Key characteristics derived from MO theory include:

-

Bond Order: The theory predicts a bond order of 3, calculated as ½ (8 bonding electrons - 2 antibonding electrons).[1] This indicates a strong triple bond between the nitrogen and oxygen atoms, contributing to the ion's stability relative to nitric oxide (NO), which has a bond order of 2.5.[7][8][9]

-

Magnetic Properties: With no unpaired electrons in its molecular orbitals, NO⁺ is predicted to be diamagnetic.[8]

-

Isoelectronic Nature: NO⁺ is isoelectronic with N₂ and CO, sharing characteristics such as a triple bond and high bond dissociation energy.[1][10]

Computational studies, particularly using DFT and ab initio methods, have refined this qualitative picture, providing precise values for bond lengths and orbital energies. These calculations confirm the triple bond character and the charge distribution within the ion.[5][11]

Physicochemical and Spectroscopic Properties

Quantitative data derived from both experimental and computational studies are crucial for understanding the behavior of NO⁺. The following tables summarize key molecular, spectroscopic, and thermodynamic properties.

Table 1: Calculated and Experimental Molecular Properties of the Nitrosonium Ion (NO⁺)

| Property | Computational Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| Bond Length (Å) | B3LYP | ~1.06 Å | - | [12] |

| MP2 | ~1.09 Å | - | [12] | |

| Equilibrium Distance | 1.1508 Å (for NO) | - | [11] | |

| Bond Order | MO Theory | 3 | - | [1][7] |

| Dissociation Energy of [H₂ONO]⁺ to NO⁺ + H₂O (kcal/mol) | Ab initio (6-31G**//3-21G) | 18.2 | - |[6] |

Table 2: Spectroscopic Data for the Nitrosonium Ion (NO⁺)

| Spectroscopic Parameter | Description | Value | Reference |

|---|

| Infrared Stretching Frequency (νNO) | Strong absorption peak in the IR spectrum of NO⁺ salts. | 2150–2400 cm⁻¹ |[1] |

Table 3: Redox Properties of the Nitrosonium Ion (NO⁺)

| Solvent | Redox Potential (vs. Ferrocene/Ferrocenium) | Redox Potential (vs. SCE) | Reference |

|---|---|---|---|

| CH₂Cl₂ | 1.00 V | 1.46–1.48 V | [1] |

| CH₃CN | 0.87 V | 1.25–1.27 V |[1] |

Reactivity and Key Chemical Transformations

The nitrosonium ion is a versatile reagent in organic and inorganic chemistry, acting as an electrophile, an oxidizing agent, and a nitrosating agent.

Formation of the Nitrosonium Ion

In acidic aqueous solutions, NO⁺ is typically formed from the protonation of nitrous acid (HONO), followed by the loss of a water molecule.[1][6][13] This equilibrium is a critical step in many nitrosation reactions.

Caption: Formation of the nitrosonium ion from nitrous acid.

Electrophilic Aromatic Nitrosation

NO⁺ acts as the key electrophile in the nitrosation of electron-rich aromatic compounds (arenes).[1][14] The reaction proceeds via an electrophilic substitution mechanism where the NO⁺ attacks the aromatic ring. This reactivity is central to the synthesis of nitroso-arenes.

Hydrolysis

The nitrosonium ion reacts readily with water to reform nitrous acid, which is why nitrosonium salts must be protected from moisture.[1] In the presence of a base, the reaction yields nitrite (B80452) salts.

Role in Biological Systems: S-Nitrosylation

In biological contexts, NO⁺ is a key mediator of S-nitrosylation, a post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue in a protein. This modification can alter protein function, stability, and localization, playing a crucial role in cellular signaling.[4] While the direct reaction of NO⁺ with thiols is one possible pathway, other mechanisms involving higher nitrogen oxides or metal-catalyzed reactions are also significant.

Caption: The S-Nitrosylation signaling pathway involving NO⁺.

Computational models are vital for studying these interactions, as they can simulate the binding of NO⁺ to specific sites on proteins and calculate the energetics of the S-nitrosylation process, providing insights that guide experimental work in drug development.[15][16]

Appendix: Computational and Experimental Protocols

Protocol 1: General Workflow for DFT Calculation of Molecular Properties

This protocol outlines a typical workflow for calculating the properties of the nitrosonium ion using Density Functional Theory (DFT), a widely used computational method.[17]

-

Structure Definition: Define the initial geometry of the NO⁺ ion. This involves specifying the atomic elements (N, O) and their initial Cartesian or internal coordinates.

-

Method Selection:

-

Functional: Choose an appropriate exchange-correlation functional. A hybrid functional like B3LYP is a common choice for its balance of accuracy and computational cost.[12]

-

Basis Set: Select a basis set to describe the atomic orbitals. A Pople-style basis set like 6-311+G(2df,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ is often used for high accuracy.[12] The inclusion of diffuse (+) and polarization functions (e.g., d, f, p) is crucial for accurately describing charged species.

-

-

Geometry Optimization: Perform an energy minimization to find the lowest energy structure. The calculation iteratively adjusts the bond length until the forces on the atoms are negligible, locating a stationary point on the potential energy surface.

-

Vibrational Frequency Calculation:

-

Calculate the second derivatives of the energy with respect to atomic positions (the Hessian matrix).

-

Diagonalizing the Hessian provides the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[18][19]

-

The calculated frequencies can be compared directly with experimental IR or Raman spectra.[1]

-

-

Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive various electronic properties, such as molecular orbital energies, Mulliken atomic charges, and the molecular electrostatic potential.[5]

Protocol 2: General Workflow for Ab Initio Calculation of Reaction Energetics

This protocol describes the use of ab initio methods to study reactions involving NO⁺, such as its formation from nitrous acid.[6]

-

Define Reactants, Products, and Transition States: Create input structures for all species involved in the reaction (e.g., HONO, H⁺, [H₂ONO]⁺, NO⁺, H₂O). For reaction barriers, an initial guess for the transition state (TS) geometry is also required.

-

Method Selection:

-

Level of Theory: Choose an ab initio method. Møller-Plesset perturbation theory (e.g., MP2, MP4) or Coupled Cluster methods (e.g., CCSD(T)) are common choices for high accuracy, though they are more computationally expensive than DFT.[6][12]

-

Basis Set: As with DFT, select a robust basis set suitable for the system, such as aug-cc-pVTZ.

-

-

Optimization and Frequency Calculations:

-

Optimize the geometry of each reactant and product to find its energy minimum. Confirm each is a minimum by ensuring all calculated vibrational frequencies are real.

-

Perform a transition state search to locate the saddle point connecting reactants and products. A valid TS is confirmed by the presence of exactly one imaginary frequency corresponding to the reaction coordinate.

-

-

Energy Corrections: Include zero-point vibrational energy (ZPVE) corrections, obtained from the frequency calculations, to the electronic energies. For more accurate results, thermal corrections can be added to calculate enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction.

-

Calculate Reaction Energetics:

-

Reaction Energy (ΔE): ΔE = ΣE(products) - ΣE(reactants).

-

Activation Energy (Ea): Ea = E(Transition State) - ΣE(reactants).

-

These calculated energies provide a quantitative understanding of the reaction's feasibility and kinetics.[6]

-

References

- 1. Nitrosonium - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. NO, nitrosonium ions, nitroxide ions, nitrosothiols and iron-nitrosyls in biology: a chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protonation of nitrous acid and formation of the nitrosating agent NO+ : an Ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. quora.com [quora.com]

- 8. topblogtenz.com [topblogtenz.com]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | Computational Modelling of the Interactions Between Polyoxometalates and Biological Systems [frontiersin.org]

- 16. Computational Modeling of Biological Systems | Duke Biomedical Engineering [bme.duke.edu]

- 17. Density functional theory calculations on Mössbauer parameters of nonheme iron nitrosyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vibrational frequencies of CO on Ni 111 surface - VASP Wiki [vasp.at]

- 19. iris.unito.it [iris.unito.it]

Understanding the Hygroscopic Nature of Nitrosonium Hexafluoroantimonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrosonium hexafluoroantimonate (NOSbF₆) is a powerful oxidizing and nitrosylating agent with significant applications in synthetic chemistry. However, its efficacy is intrinsically linked to its pronounced hygroscopic and moisture-sensitive nature. This technical guide provides an in-depth analysis of the hygroscopic properties of this compound, detailing its reactivity with water, appropriate handling and storage protocols, and standardized methods for its characterization. A thorough understanding of these characteristics is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is recognized for its high reactivity, which is in part due to the electrophilic nature of the nitrosonium cation (NO⁺) and the stability of the hexafluoroantimonate anion (SbF₆⁻).

| Property | Value | Reference |

| Chemical Formula | F₆NOSb | [2] |

| Molecular Weight | 265.76 g/mol | |

| Appearance | White crystalline solid | [1][3] |

| Sensitivity | Hygroscopic, Moisture Sensitive | [1][3] |

Hygroscopic Nature and Reactivity with Water

The primary concern when handling this compound is its avid absorption of atmospheric moisture, a property known as hygroscopicity.[1][4] This interaction with water is not a passive absorption but a reactive process that degrades the compound and generates hazardous byproducts.

Reaction with Water

Upon exposure to water, this compound undergoes a rapid and violent reaction.[] The nitrosonium cation (NO⁺) reacts with water to form nitrous acid (HNO₂) and a proton (H⁺). Concurrently, the hexafluoroantimonate anion (SbF₆⁻) can hydrolyze, particularly in the presence of the protons generated, to form hydrofluoric acid (HF) and various antimony oxyfluorides.

The overall reaction can be summarized as follows:

NOSbF₆ + H₂O → HNO₂ + H⁺ + SbF₆⁻

Followed by the potential hydrolysis of the anion:

SbF₆⁻ + H₂O ⇌ [SbF₅(OH)]⁻ + HF

This reactivity necessitates that the compound be handled under inert and anhydrous conditions to prevent its decomposition.

Quantitative Hygroscopicity Data

| Hygroscopicity Classification | Description |

| Non-hygroscopic | No or very little increase in mass at 80% relative humidity. |

| Slightly hygroscopic | A small increase in mass at 80% relative humidity. |

| Hygroscopic | A significant increase in mass at 80% relative humidity. |

| Very hygroscopic | A large increase in mass at 80% relative humidity. |

| Deliquescent | Absorbs enough water to form a solution at 80% relative humidity. |

Based on handling guidelines and its known reactivity, this compound is considered to be in the very hygroscopic to deliquescent range.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively characterize the hygroscopic nature of this compound, a controlled environment and precise measurements are required. The following are generalized protocols that can be adapted for this purpose. All handling of the solid material should be performed in a glovebox or under an inert atmosphere.

Gravimetric Analysis of Water Uptake

This method determines the amount of water absorbed by the sample at a specific relative humidity (RH).

Objective: To quantify the mass increase of this compound upon exposure to a controlled humidity environment.

Materials:

-

This compound

-

Analytical balance (at least 0.1 mg precision)

-

Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific RH

-

Weighing vials with airtight seals

-

Inert atmosphere glovebox

Procedure:

-

Pre-dry the weighing vials in an oven at 105 °C for at least one hour and then cool to room temperature in a desiccator.

-

Inside an inert atmosphere glovebox, accurately weigh approximately 100-200 mg of this compound into a pre-weighed, pre-dried vial. Record the initial mass (m_initial).

-

Place the open vial into a controlled humidity chamber set to a desired relative humidity (e.g., 40% RH).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), quickly remove the vial, seal it, and weigh it. Record the mass (m_t).

-

Continue until the mass of the sample becomes constant (reaches equilibrium).

-

The percentage of water absorbed is calculated as: % Water Absorption = [(m_t - m_initial) / m_initial] * 100